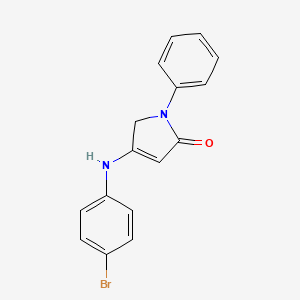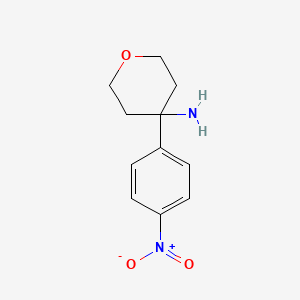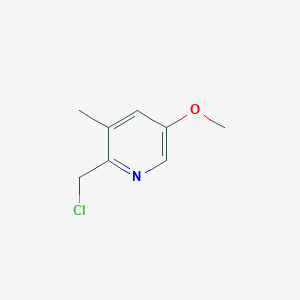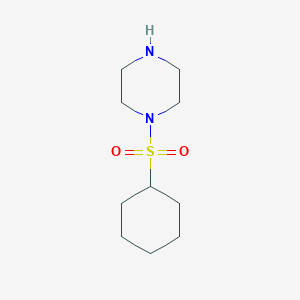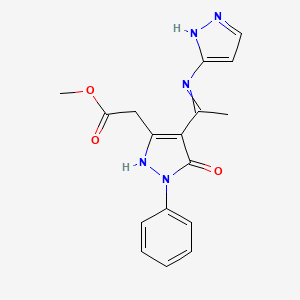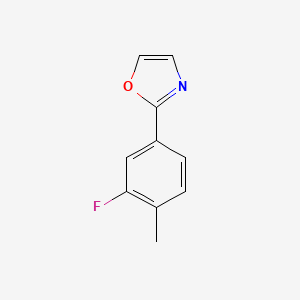
5-(N,N-Diethylsulfamoyl)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(N,N-Diethylsulfamoyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a diethylsulfamoyl group and a carboxylic acid group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N,N-Diethylsulfamoyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of a pyrazole derivative with diethylsulfamoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
5-(N,N-Diethylsulfamoyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylsulfamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
5-(N,N-Diethylsulfamoyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 5-(N,N-Diethylsulfamoyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The diethylsulfamoyl group can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, leading to modulation of their activity. The carboxylic acid group can also participate in binding interactions, enhancing the compound’s overall affinity for its targets. These interactions can affect various biochemical pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
- 5-(N,N-Diethylsulfamoyl)-1-methyl-1H-indole-3-carboxylic acid
- N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide
- N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
5-(N,N-Diethylsulfamoyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific structural features, such as the combination of a pyrazole ring with a diethylsulfamoyl group and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from similar compounds.
属性
分子式 |
C8H13N3O4S |
|---|---|
分子量 |
247.27 g/mol |
IUPAC 名称 |
5-(diethylsulfamoyl)-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H13N3O4S/c1-3-11(4-2)16(14,15)7-6(8(12)13)5-9-10-7/h5H,3-4H2,1-2H3,(H,9,10)(H,12,13) |
InChI 键 |
BDNJRZSFGXCHGS-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=C(C=NN1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



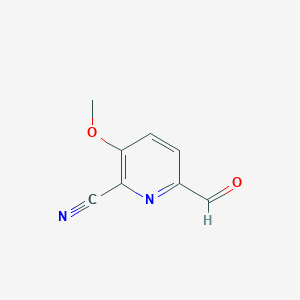
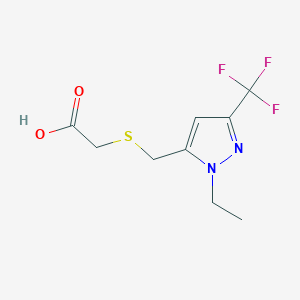


![2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11807695.png)

